molecular formula C23H19N5O2S B2949330 4-({[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetyl}amino)benzamide CAS No. 1185034-93-8

4-({[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetyl}amino)benzamide

Cat. No. B2949330
CAS RN: 1185034-93-8
M. Wt: 429.5
InChI Key: GZXYJYLVCUFVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-({[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetyl}amino)benzamide” is a complex organic molecule that contains several functional groups, including a benzodiazepine ring, a pyridine ring, a thioacetyl group, and an amide group. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The pyridine ring is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a benzodiazepine ring, which is a fused ring structure made up of a benzene ring and a diazepine ring . Attached to this structure is a pyridine ring, another aromatic heterocyclic compound . The thioacetyl group and the amide group are attached to the benzodiazepine ring.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The benzodiazepine and pyridine rings in the compound are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions . The thioacetyl and amide groups could potentially be involved in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the benzodiazepine and pyridine rings would likely make the compound relatively stable and possibly aromatic . The thioacetyl and amide groups could potentially influence the compound’s reactivity.

Mechanism of Action

    Pyridines

    Pyridine is a basic heterocyclic organic compound. Its structure is related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is often used as a precursor to agrochemicals and pharmaceuticals .

    Sulfanyl group

    The presence of a sulfanyl group (–SH) could suggest that the compound might interact with biological targets through the formation of disulfide bonds, which are common in proteins .

    Amide group

    The amide group (–CONH2) is a key functional group in biochemistry and structural biology, as it is found in peptides and proteins .

properties

IUPAC Name

4-[[2-[(2-pyridin-2-yl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c24-23(30)15-8-10-16(11-9-15)26-21(29)14-31-22-13-20(17-5-3-4-12-25-17)27-18-6-1-2-7-19(18)28-22/h1-12H,13-14H2,(H2,24,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXYJYLVCUFVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.